2,6-Dimethyl-4-(oxan-4-yl)piperidine
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Overview
Description
2,6-Dimethyl-4-(oxan-4-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 2 and 6 positions and an oxan-4-yl group at the 4 position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(oxan-4-yl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford enantiomerically enriched 2,6-disubstituted piperidines . Another approach involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) to produce 2,6-dimethylpiperidine, which can then be further functionalized to introduce the oxan-4-yl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. The use of multicomponent reactions, hydrogenation, and cyclization processes are common in industrial settings to produce piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(oxan-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidines, and various substituted piperidine derivatives .
Scientific Research Applications
2,6-Dimethyl-4-(oxan-4-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(oxan-4-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. The presence of the oxan-4-yl group may enhance the compound’s binding affinity and selectivity towards certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A closely related compound with similar structural features but lacking the oxan-4-yl group.
Piperidine: The parent compound of the piperidine family, widely used in organic synthesis and medicinal chemistry.
Piperazine: Another heterocyclic compound with structural similarities to piperidine but containing an additional nitrogen atom.
Uniqueness
2,6-Dimethyl-4-(oxan-4-yl)piperidine is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23NO |
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Molecular Weight |
197.32 g/mol |
IUPAC Name |
2,6-dimethyl-4-(oxan-4-yl)piperidine |
InChI |
InChI=1S/C12H23NO/c1-9-7-12(8-10(2)13-9)11-3-5-14-6-4-11/h9-13H,3-8H2,1-2H3 |
InChI Key |
PDKOGBDIEMIECM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1)C)C2CCOCC2 |
Origin of Product |
United States |
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